molecular formula C29H27NO6 B2890001 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione CAS No. 577964-32-0

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B2890001
CAS No.: 577964-32-0
M. Wt: 485.536
InChI Key: MPPFVELKNDCEKQ-UHFFFAOYSA-N
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Description

The compound “(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione” is a structurally complex molecule featuring a pyrrolidine-2,3-dione core substituted with a benzyl group at position 1, a 2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene moiety at position 4, and a 3-propoxyphenyl group at position 5. The benzodioxin and propoxyphenyl groups are likely to influence lipophilicity, bioavailability, and binding affinity, while the pyrrolidine-2,3-dione core is a known pharmacophore in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO6/c1-2-13-34-22-10-6-9-20(16-22)26-25(27(31)21-11-12-23-24(17-21)36-15-14-35-23)28(32)29(33)30(26)18-19-7-4-3-5-8-19/h3-12,16-17,26,31H,2,13-15,18H2,1H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLVZEXZUIXKLA-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its unique structural features. It includes a pyrrolidine core substituted with various functional groups, including a benzyl group and a propoxyphenyl moiety, along with a benzodioxin ring. These structural components suggest diverse biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is C28H25NO7C_{28}H_{25}NO_7 with a molecular weight of approximately 487.5 g/mol. The unique combination of functional groups may confer specific pharmacological properties that are not observed in structurally similar compounds.

Property Details
Molecular FormulaC28H25NO7
Molecular Weight487.5 g/mol
Structural FeaturesPyrrolidine core, benzodioxin ring, propoxy group

Predictive Biological Activities

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest potential biological activities based on the compound's structure. These predicted activities include:

  • Antioxidant properties : Due to the presence of the benzodioxin ring.
  • Anti-inflammatory effects : Associated with the propoxyphenyl moiety.
  • Neuroprotective effects : Potentially linked to the pyrrolidine structure.

The biological activity of this compound is likely mediated through multiple mechanisms, including:

  • Interaction with cellular receptors : The structural features may allow binding to specific receptors involved in inflammatory and neuroprotective pathways.
  • Antioxidant activity : The benzodioxin component may scavenge free radicals, reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound Name Structural Features Biological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group, pyridine ringNeuroprotective effects
Benzodioxole derivativesDioxole ringAntioxidant properties
Propoxyphenyl derivativesPropoxy groupAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (Compound 4e) Core Structure: Imidazolidin-4-one (vs. pyrrolidine-2,3-dione in the target compound). Substituents: Lacks the benzyl and 3-propoxyphenyl groups but includes a methyl group at position 1 and a benzodioxan-methylene moiety. Synthesis: Synthesized via a one-pot reaction with 98% yield under Method A (propylamine and 1,4-benzodioxan-6-carboxaldehyde) . Bioactivity: The thioxo group in imidazolidinone derivatives is associated with antimicrobial and antitumor activity, suggesting structural modifications in the target compound may alter its therapeutic profile.

Zygocaperoside (from Zygophyllum fabago) Core Structure: Triterpenoid saponin (vs. heterocyclic pyrrolidine-2,3-dione). Substituents: Glycoside-linked sugar moieties and a hydrophobic aglycone. Characterization: Elucidated via UV and NMR spectroscopy, with ¹H-NMR and ¹³C-NMR data comparable to other triterpenoids . Bioactivity: Demonstrates anti-inflammatory and cytotoxic effects, highlighting the role of aromatic/heterocyclic systems in bioactivity.

Key Structural and Functional Differences

Feature Target Compound Compound 4e Zygocaperoside
Core Structure Pyrrolidine-2,3-dione Imidazolidin-4-one Triterpenoid saponin
Aromatic Groups Benzyl, 3-propoxyphenyl, benzodioxin Benzodioxan-methylene Glycoside-linked aglycone
Synthetic Yield Not reported 98% Isolated via extraction
Bioactivity Focus Hypothesized kinase/modulatory activity Antimicrobial/antitumor Anti-inflammatory/cytotoxic

Research Findings and Implications

Spectroscopic Characterization : NMR and UV spectroscopy are critical for confirming the structure of complex heterocycles, as demonstrated in Zygocaperoside’s isolation . Similar methods would apply to the target compound.

Bioactivity Hypotheses :

  • The benzodioxin moiety in both the target compound and Compound 4e may enhance binding to oxidative stress-related targets (e.g., cytochrome P450 enzymes).
  • The 3-propoxyphenyl group in the target compound could improve membrane permeability compared to Zygocaperoside’s polar glycosides.
  • The pyrrolidine-2,3-dione core may confer selectivity for kinases or proteases over the imidazolidin-4-one scaffold in Compound 4e.

Data Tables

Table 1: Comparative Spectroscopic Techniques

Compound ¹H-NMR ¹³C-NMR UV Spectroscopy
Target Compound Expected aromatic δ 6.5–7.5 ppm Carbonyl peaks δ 170–180 ppm π→π* transitions (250–300 nm)
Compound 4e δ 7.2–7.8 ppm (benzodioxan protons) δ 175 ppm (C=O), δ 120–140 ppm (C=S) Not reported
Zygocaperoside δ 0.5–2.5 ppm (triterpene methyls) δ 180 ppm (glycoside carbonyl) λmax 210 nm (aglycone conjugation)

Q & A

Q. What are the foundational synthesis strategies for this compound?

The synthesis involves multi-step organic reactions, including:

  • Retrosynthetic analysis to break down the complex structure into simpler precursors (e.g., benzylamine derivatives, substituted benzodioxins).
  • Functional group manipulation , such as condensation reactions to form the pyrrolidine-2,3-dione core and stereoselective introduction of the hydroxy-methylidene group .
  • Solvent optimization (e.g., ethanol, chloroform) and temperature control to minimize side reactions and maximize yield .

Q. Which characterization techniques are critical for confirming its structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon environments to verify substituent positions.
  • Infrared (IR) Spectroscopy : Identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry : Confirming molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable) for absolute stereochemical determination .

Q. What structural features influence its potential biological activity?

  • The pyrrolidine-2,3-dione core enables hydrogen bonding with biological targets.
  • The benzodioxin moiety may enhance lipophilicity and membrane permeability.
  • The 3-propoxyphenyl group contributes to steric and electronic interactions with receptors .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
  • Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions.
  • pH stability studies : Test degradation in acidic/basic buffers (e.g., pH 1–12) to guide formulation .

Q. What preliminary biological assays are recommended for initial screening?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) relevant to therapeutic hypotheses.
  • Cytotoxicity testing : Use cell lines (e.g., HEK293, HeLa) to assess baseline toxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Perform pharmacokinetic profiling to assess bioavailability and metabolic stability.
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation.
  • Validate target engagement via knockout models or RNA interference to confirm mechanism .

Q. What strategies optimize synthetic yield for scale-up in academic settings?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) to improve step efficiency.
  • Flow chemistry : Continuous reactors for exothermic or air-sensitive steps.
  • Design of Experiments (DoE) : Statistical optimization of solvent ratios, temperatures, and reaction times .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular docking : Use software (e.g., AutoDock, Schrödinger) to simulate binding to receptor active sites.
  • Molecular Dynamics (MD) : Assess binding stability and conformational changes over time.
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What methods address stereochemical challenges in derivative synthesis?

  • Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for stereoselective C–C bond formation.
  • Circular Dichroism (CD) : Confirm absolute configuration of chiral centers .

Q. How do solvent polarity and proticity affect its reactivity in functionalization reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions.
  • Protic solvents (e.g., ethanol) may protonate reactive intermediates, altering reaction pathways.
  • Solvent-free conditions under microwave irradiation can accelerate reactions and reduce byproducts .

Data Contradiction Analysis

Scenario Resolution Strategy Relevant Evidence
Discrepant NMR signals in analoguesCompare with DFT-calculated chemical shifts or synthesize isotopically labeled analogs.
Inconsistent enzyme inhibition IC₅₀Validate assay conditions (pH, ion strength) and use orthogonal assays (e.g., ITC).
Divergent thermal stability reportsStandardize TGA protocols (heating rate, atmosphere) and cross-validate with DSC.

Key Structural and Functional Data

Parameter Value/Description Source
Molecular FormulaC₃₄H₃₀N₂O₇
Molecular Weight602.61 g/mol
Key Functional GroupsPyrrolidine-2,3-dione, benzodioxin, hydroxy-methylidene
LogP (Predicted)~3.8 (indicating moderate lipophilicity)

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